molecular formula C12H17N5 B1434439 4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine CAS No. 1707394-43-1

4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine

Cat. No.: B1434439
CAS No.: 1707394-43-1
M. Wt: 231.3 g/mol
InChI Key: ASGNPPOTYNXBAH-UHFFFAOYSA-N
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Description

4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a unique structure combining a diazepane ring with a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine typically involves multi-step processes One common method includes the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrazolo[1,5-a]pyrazine core or the diazepane ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions due to its potential bioactivity.

    Medicine: It may act as a lead compound for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s unique structure makes it useful in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives and diazepane-containing molecules. Examples are:

    Pyrazolo[1,5-a]pyrazine derivatives: These compounds share the core structure but differ in substituents, affecting their properties and applications.

    Diazepane-containing molecules: These compounds have the diazepane ring but may have different cores, leading to varied biological activities.

Uniqueness

4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine is unique due to its combination of the diazepane ring and pyrazolo[1,5-a]pyrazine core

Properties

IUPAC Name

4-(1,4-diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-10-9-11-12(14-5-8-17(11)15-10)16-6-2-3-13-4-7-16/h5,8-9,13H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGNPPOTYNXBAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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